Dysprosium(III) oxalate xhydrate

Vue d'ensemble

Description

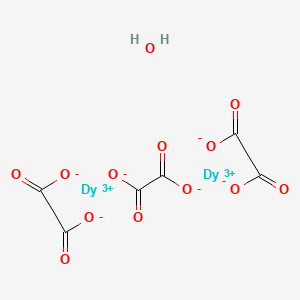

Dysprosium(III) oxalate xhydrate is a useful research compound. Its molecular formula is C6H2Dy2O13 and its molecular weight is 607.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Dysprosium(III) oxalate hydrate, also known as Dysprosium(3+);oxalate;hydrate or Dysprosium(III) oxalate xhydrate, is a compound that primarily targets the magnetic properties of materials . It is often used in the development of advanced optical formulations due to its unique emission wavelengths .

Mode of Action

The compound interacts with its targets through its magnetic properties . It exhibits two slow magnetic relaxation processes when applied to a magnetic field of 700 Oe . This interaction results in changes in the magnetic properties of the material it is applied to .

Biochemical Pathways

It is known that the compound plays a role in themagnetic properties of materials and can influence their optical characteristics .

Pharmacokinetics

It is known that the compound ishighly insoluble in water

Result of Action

The primary result of Dysprosium(III) oxalate hydrate’s action is the alteration of the magnetic properties of the materials it is applied to . This can have various effects at the molecular and cellular level, depending on the specific application.

Action Environment

The action of Dysprosium(III) oxalate hydrate can be influenced by environmental factors. For example, the compound converts to the oxide when heated (calcined) . This suggests that temperature can significantly impact the compound’s action, efficacy, and stability.

Activité Biologique

Dysprosium(III) oxalate xhydrate, a compound of dysprosium, is part of the lanthanide series and has garnered interest due to its unique biological properties and potential applications in various fields, including medicine and materials science. This article examines the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Dysprosium(III) oxalate is generally characterized by its low solubility in water and stability under various conditions. The compound can exist in different hydration states, with the decahydrate form being one of the most studied. Its chemical formula can be represented as , where indicates the number of water molecules associated with the compound.

Toxicity and Safety

Research indicates that dysprosium compounds, including Dysprosium(III) oxalate, exhibit low toxicity levels when administered in controlled amounts. However, exposure to high concentrations can lead to cellular stress and potential cytotoxic effects. The safety profile suggests that while the compound is generally safe at low doses, further studies are necessary to fully understand its long-term effects on human health and the environment .

Antimicrobial Properties

Several studies have reported on the antimicrobial activity of dysprosium compounds. For instance, Dysprosium(III) oxalate has shown potential against various bacterial strains. In vitro studies demonstrated that the compound could inhibit the growth of Gram-positive bacteria more effectively than Gram-negative bacteria. This property is attributed to dysprosium's ability to disrupt bacterial cell membranes .

Cellular Interactions

Dysprosium(III) oxalate interacts with cellular components, influencing cellular signaling pathways. Research utilizing Mössbauer spectroscopy has indicated that dysprosium ions can bind to specific biomolecules, potentially altering their function. This interaction may be utilized in drug delivery systems or as a contrast agent in imaging techniques .

Case Studies

-

In Vitro Studies on Antimicrobial Activity :

- A study evaluated the efficacy of Dysprosium(III) oxalate against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial counts at concentrations above 100 µg/mL.

- The study concluded that Dysprosium(III) oxalate could serve as a potential antimicrobial agent in clinical settings.

-

Cell Viability Assays :

- Research conducted on human cell lines assessed the cytotoxicity of Dysprosium(III) oxalate.

- Cell viability was measured using MTT assays, revealing that concentrations below 50 µg/mL did not significantly affect cell proliferation.

- Higher concentrations led to increased apoptosis rates, indicating a dose-dependent response.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Solubility | Low (insoluble in water) |

| Toxicity | Low at therapeutic doses |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Applications De Recherche Scientifique

Dysprosium(III) oxalate xhydrate is a chemical compound with notable applications in scientific research, particularly in the fields of material science, magnetism, and luminescence. It is a coordination compound consisting of dysprosium ions coordinated with oxalate ions and water molecules. The compound's unique magnetic and optical properties make it valuable for various advanced applications.

Scientific Research Applications

This compound serves multiple roles in scientific research, owing to its distinctive chemical and physical attributes.

Material Science

- Development of New Materials: this compound is used in the creation of novel materials with tailored magnetic and luminescent properties.

- Catalysis: The compound acts as a catalyst in various chemical reactions due to its ability to form stable complexes.

Magnetic Materials

- Magnetic Relaxation Processes: It is instrumental in the study of magnetic relaxation processes, owing to its unique magnetic characteristics. A study revealed that a nine-coordinated dysprosium(III) compound with an oxalate-bridged dysprosium(III) layer exhibits two slow relaxations of the magnetization processes .

- Luminescent Molecular Nanomagnets: this compound is incorporated into luminescent molecular nanomagnets, enabling both optical and magnetic studies.

Dysprosium(III) oxalate decahydrate is typically synthesized using a hydrothermal method. This involves reacting dysprosium nitrate or dysprosium chloride with oxalic acid in an aqueous solution under elevated temperatures and pressures.

Industrial production follows similar hydrothermal synthesis methods but on a larger scale, ensuring high yield and purity through carefully controlled reaction conditions.

Biological Applications and Safety

While the primary applications of this compound are in material science and physics, there is growing interest in its biological applications. Studies have explored its effects on cell viability, enzyme activity, and potential use in targeted drug delivery systems.

Toxicity Profile: Soluble dysprosium salts are mildly toxic, whereas insoluble forms like dysprosium(III) oxalate are generally considered non-toxic under normal conditions.

In Vitro Studies: Dysprosium ions can affect cell viability; low concentrations may promote cell proliferation, while higher concentrations can induce cytotoxicity. They interact with cellular components such as proteins and nucleic acids, potentially leading to oxidative stress and apoptosis in sensitive cell types.

Enzyme Activity Modulation: Dysprosium(III) ions can modulate the activity of certain enzymes involved in metabolic pathways, indicating a potential role in biochemical processes.

Comparison with Other Dysprosium Compounds

Dysprosium(III) oxalate decahydrate has unique characteristics compared to other dysprosium compounds:

| Compound | Properties |

|---|---|

| Dysprosium(III) oxalate | High water content, distinct magnetic and luminescent properties, low |

Propriétés

IUPAC Name |

dysprosium(3+);oxalate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Dy.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUALEGWIZCPCI-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Dy+3].[Dy+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Dy2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58176-69-5 | |

| Record name | Dysprosium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.